molecular formula C12H16O3 B8350834 2-(6-methoxy-3,4-dihydro-1(2H)-benzopyran-4-yl)ethanol

2-(6-methoxy-3,4-dihydro-1(2H)-benzopyran-4-yl)ethanol

Cat. No. B8350834
M. Wt: 208.25 g/mol
InChI Key: UIUKGILXICPAGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04977166

Procedure details

2-(6-Chloro-3,4-dihydro-1(2H)-benzopyran-4-yl)ethanol may be prepared by proceeding as in Example 1, but starting with lithium aluminium hydride (1.97 g), and ethyl (6-chloro-3,4-dihydro-1(2H)-benzopyran-4-yl)ethanoate (6.6 g) in tetrahydrofuran (120 cc). 2-(6-methoxy-3,4-dihydro-1(2H)-benzopyran-4-yl)ethanol (5.5 g) is thus obtained in the form of a colourless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step Two
Name
ethyl (6-chloro-3,4-dihydro-1(2H)-benzopyran-4-yl)ethanoate
Quantity
6.6 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][C:5]2[O:10][CH2:9][CH2:8][CH:7]([CH2:11][CH2:12][OH:13])[C:6]=2[CH:14]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].ClC1C=CC2[O:30][CH2:29]CC(CC(OCC)=O)C=2C=1>O1CCCC1>[CH3:29][O:30][C:2]1[CH:3]=[CH:4][C:5]2[O:10][CH2:9][CH2:8][CH:7]([CH2:11][CH2:12][OH:13])[C:6]=2[CH:14]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC2=C(C(CCO2)CCO)C1
Step Two
Name
Quantity
1.97 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
ethyl (6-chloro-3,4-dihydro-1(2H)-benzopyran-4-yl)ethanoate
Quantity
6.6 g
Type
reactant
Smiles
ClC=1C=CC2=C(C(CCO2)CC(=O)OCC)C1
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC2=C(C(CCO2)CCO)C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.